Sel de sodium de HEPES

Vue d'ensemble

Description

Applications De Recherche Scientifique

HEPES sodium salt has a wide range of applications in scientific research:

Chemistry: Used as a buffering agent in various chemical reactions and analytical techniques.

Biology: Essential in cell culture media to maintain pH stability, enhancing cell viability and growth.

Medicine: Utilized in drug formulation and delivery systems to ensure the stability of active pharmaceutical ingredients.

Industry: Applied in the manufacturing of cosmetics and personal care products for pH regulation

Mécanisme D'action

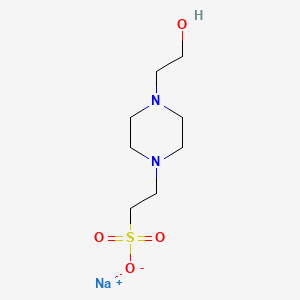

HEPES sodium salt, also known as Sodium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate or HEPES hemisodium salt, is a zwitterionic biological buffer that is widely used in biological and biochemical research .

Target of Action

Instead, it acts as a buffering agent, maintaining a stable pH in biological systems .

Mode of Action

HEPES sodium salt works by resisting changes in pH. It can accept or donate protons (H+ ions) as necessary to maintain a stable pH, making it an effective buffer. It is most effective as a buffer at pH 6.8 to 8.2 .

Biochemical Pathways

By maintaining a stable ph, it ensures that biochemical reactions can proceed at their optimal ph .

Result of Action

The primary result of HEPES sodium salt’s action is the maintenance of a stable pH in biological systems. This allows for the optimal functioning of biological molecules and reactions .

Action Environment

The efficacy and stability of HEPES sodium salt can be influenced by environmental factors such as temperature and the presence of other ions. For example, its buffering capacity can be affected by temperature changes . It is also important to note that HEPES sodium salt is non-toxic and has a physiological buffering range of pH 6.8 - 8.2 .

Analyse Biochimique

Biochemical Properties

HEPES sodium salt plays a crucial role in biochemical reactions. It is most effective as a buffer in the pH range of 6.8 to 8.2 . It does not bind magnesium, calcium, manganese(II), or copper(II) ions , making it a good choice as a buffer for enzymes which might be inhibited by metal chelation .

Cellular Effects

HEPES sodium salt has significant effects on various types of cells and cellular processes. It is widely used in cell culture, largely because it is better at maintaining physiological pH despite changes in carbon dioxide concentration (produced by aerobic respiration) when compared to bicarbonate buffers .

Molecular Mechanism

The mechanism of action of HEPES sodium salt is primarily related to its buffering capacity. It helps maintain a stable pH environment, which is crucial for many biochemical reactions and cellular functions .

Temporal Effects in Laboratory Settings

HEPES sodium salt is stable for at least three years if stored sealed and kept dry at room temperature . It should be re-evaluated for continued suitability in user application every three to five years .

Metabolic Pathways

While HEPES sodium salt is not directly involved in metabolic pathways, it plays a crucial role in maintaining the pH environment necessary for these pathways to function properly .

Subcellular Localization

As a buffering agent, HEPES sodium salt is expected to be present throughout the cell, rather than localized to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of HEPES sodium salt typically involves the reaction of 4-(2-hydroxyethyl)piperazine with ethanesulfonic acid, followed by neutralization with sodium hydroxide. The reaction is carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to achieve consistent quality. The final product is then purified through crystallization or other separation techniques .

Analyse Des Réactions Chimiques

Types of Reactions

HEPES sodium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form sulfonic acid derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted piperazine derivatives and sulfonic acid compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tris(hydroxymethyl)aminomethane (Tris): Another widely used buffer with a different pH range.

Phosphate-buffered saline (PBS): Commonly used in biological research but has different ionic strength and buffering capacity.

MOPS (3-(N-morpholino)propanesulfonic acid): Similar buffering range but different chemical structure.

Uniqueness

HEPES sodium salt is unique due to its zwitterionic nature, which minimizes interactions with biological molecules, making it ideal for sensitive applications. Its buffering range is also well-suited for many biological and biochemical processes, providing stability and reliability .

Propriétés

Numéro CAS |

75277-39-3 |

|---|---|

Formule moléculaire |

C8H18N2NaO4S |

Poids moléculaire |

261.30 g/mol |

Nom IUPAC |

sodium;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate |

InChI |

InChI=1S/C8H18N2O4S.Na/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14;/h11H,1-8H2,(H,12,13,14); |

Clé InChI |

VFXZKNGPBLVKPC-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCO)CCS(=O)(=O)[O-].[Na+] |

SMILES isomérique |

C1CN(CCN1CCO)CCS(=O)(=O)[O-].[Na+] |

SMILES canonique |

C1CN(CCN1CCO)CCS(=O)(=O)O.[Na] |

| 75277-39-3 | |

Pictogrammes |

Irritant |

Numéros CAS associés |

103404-87-1 |

Synonymes |

4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid sodium salt |

Origine du produit |

United States |

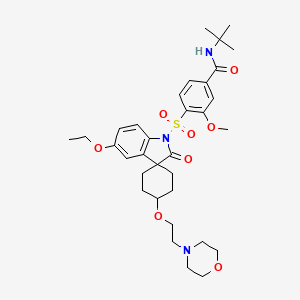

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

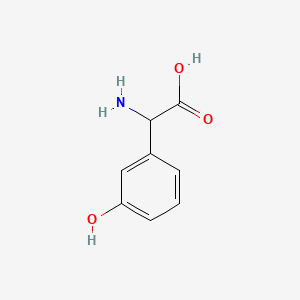

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride](/img/structure/B1662549.png)